![molecular formula C5H9N B15313748 (5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
(5R)-1-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-1-azabicyclo[3.1.0]hexane is a bicyclic organic compound characterized by a nitrogen atom incorporated into a three-membered ring fused to a four-membered ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction proceeds with high yields and diastereoselectivities, allowing for the efficient production of 3-azabicyclo[3.1.0]hexane derivatives . Another approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring, which can be achieved using various reagents such as sulfur ylides and diazo compounds .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are applied. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
(5R)-1-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon under hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
(5R)-1-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of (5R)-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The nitrogen atom in its structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. This compound can modulate various biochemical pathways, including neurotransmitter release and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but with a different ring size, leading to distinct chemical properties.
Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Another bicyclic compound with an oxygen atom in the ring, used in various synthetic applications.
Uniqueness
(5R)-1-azabicyclo[3.1.0]hexane is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C5H9N |
|---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
(5R)-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9N/c1-2-5-4-6(5)3-1/h5H,1-4H2/t5-,6?/m1/s1 |
InChI Key |
QRDSDKAGXMWBID-LWOQYNTDSA-N |
Isomeric SMILES |
C1C[C@@H]2CN2C1 |
Canonical SMILES |
C1CC2CN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


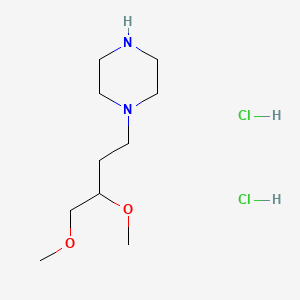

![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
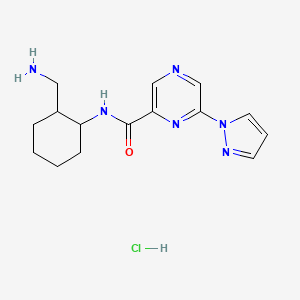

![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)

![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
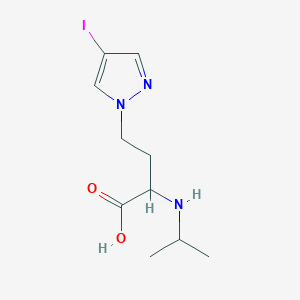
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
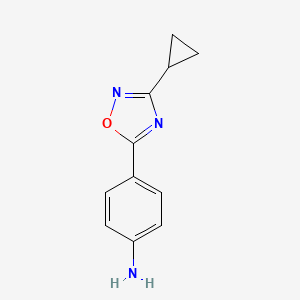

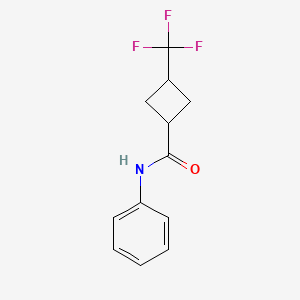
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
